3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Description
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O2/c1-15-6-5-11-25-14-20(24-21(15)25)16-7-3-9-18(12-16)23-22(26)17-8-4-10-19(13-17)27-2/h3-14H,1-2H3,(H,23,26) |
InChI Key |
IIQCOAAQYMAIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Three-Component Coupling via Molecular Iodine Catalysis
A scalable method for imidazo[1,2-a]pyridine synthesis involves ultrasonication-assisted three-component reactions. Using 2-aminopyridine, acetophenone derivatives, and dimedone in water with molecular iodine (20 mol%), the 8-methylimidazo[1,2-a]pyridine scaffold is formed under aerobic conditions. Key advantages include:
Ritter-Type Cyclization with Bismuth(III) Triflate
Adapting methodologies for imidazo[1,5-a]pyridines, benzylic alcohols react with nitriles (e.g., acetonitrile) in the presence of Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) at 150°C. While originally designed for imidazo[1,5-a]pyridines, this approach can be modified for imidazo[1,2-a]pyridines by adjusting starting materials. For example, substituting 2-amino-3-picoline with 2-amino-4-picoline may yield the 8-methyl variant.
Functionalization of the Phenyl Ring
Suzuki-Miyaura Cross-Coupling
Introducing the phenyl group at position 3 of the imidazo[1,2-a]pyridine core is achieved via palladium-catalyzed cross-coupling. A brominated intermediate (e.g., 3-bromo-8-methylimidazo[1,2-a]pyridine) reacts with 3-aminophenylboronic acid under Suzuki conditions:
Electrophilic Aromatic Substitution
Direct substitution on the phenyl ring can be performed using nitration or halogenation, followed by reduction to introduce the amine group. For example:
-
Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives.
Benzamide Coupling
Peptide Coupling Reagents
The final step involves coupling 3-methoxybenzoic acid with the 3-aminophenyl-imidazo[1,2-a]pyridine intermediate. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF or DCM facilitate amide bond formation:
Acid Chloride Method
Activating 3-methoxybenzoic acid as its acid chloride (using SOCl₂ or oxalyl chloride) allows reaction with the amine under basic conditions (e.g., triethylamine):
Industrial-Scale Optimization
Continuous Flow Reactors
For large-scale production, flow chemistry enhances efficiency:
Automated Synthesis Platforms
Robotic systems optimize reaction parameters (temperature, stoichiometry) through machine learning algorithms, reducing waste and improving reproducibility.
Comparative Analysis of Methods
| Step | Method | Catalyst/Reagents | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Imidazo Core Synthesis | Three-component coupling | I₂, H₂O, ultrasound | 85–96 | Eco-friendly, rapid |
| Phenyl Functionalization | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 75–85 | High regioselectivity |
| Benzamide Coupling | EDCI/HOBt | DMF, RT | 70–90 | Mild conditions |
Challenges and Mitigation Strategies
-
Impurity Formation : Side products during imidazo ring synthesis are minimized using column chromatography (silica gel, 20–40% EtOAc/hexane).
-
Low Coupling Efficiency : Excess HOBt (1.5 equiv) improves amide bond formation.
-
Scale-Up Issues : Continuous flow systems prevent exothermic runaway reactions during nitration.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions include various halogenated derivatives and reduced forms of the original compound .
Scientific Research Applications
Biological Activities
Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit various biological activities, including:
- Anticancer Properties : Compounds similar to 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown promising results against human colorectal carcinoma cell lines (HCT116), with some exhibiting lower IC50 values than standard chemotherapeutics like 5-fluorouracil (5-FU) .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. In studies involving related compounds, minimum inhibitory concentrations (MICs) were reported as low as 1.27 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of synthesized analogues of 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide against HCT116 cells. The results indicated:
- Compound N18 had an IC50 value of 4.53 µM.
- Compound N9 showed an IC50 value of 5.85 µM.
These values suggest that these compounds could serve as effective alternatives to existing cancer treatments .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, various derivatives were screened against both Gram-positive and Gram-negative bacteria. The results were tabulated as follows:
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | Gram-negative |
| N22 | 1.30 | Fungal |
These findings highlight the potential of this compound in combating bacterial infections .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell death in cancer cells . Additionally, as a GABA A receptor modulator, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs and their comparative features:
*Calculated based on molecular formula.
Key Structural and Functional Comparisons:
Substituent Effects on Bioactivity :
- Methoxy Groups : The 3,4,5-trimethoxy analog (CAS 724737-74-0) shows sirtuin modulation, likely due to increased electron-donating effects and hydrogen-bonding capacity compared to the single methoxy group in the parent compound .
- Halogenation : MS-0022’s 2-bromo substitution enhances steric and electronic interactions with the Smoothened (SMO) receptor, achieving low nM potency in Hh pathway inhibition .
- N-Methylation : Compound S8’s N-methyl group reduces susceptibility to amide bond hydrolysis, improving metabolic stability .
Positional Isomerism :
- MS-0022’s phenyl substitution at the 4-position (vs. 3 in the parent compound) may alter binding orientation in the SMO receptor pocket .
- The 7-methylimidazopyridine isomer () may exhibit distinct target selectivity due to steric differences in the imidazopyridine core .
Pyrrolidine-carbonyl and morpholinosulfonyl groups () may enhance metabolic stability and target engagement through secondary interactions .
Research Findings and Data
- Anticancer Activity: MS-0022 reduced tumor growth in SUIT-2 xenografts, correlating with decreased stromal Gli1 levels .
- Synthetic Yields : Analogs with pyrrolidine-carbonyl groups (e.g., compound 26 in ) were synthesized in ~68–85% yields, indicating robust scalability .
- Thermal Stability : Higher melting points (e.g., 263–265°C for compound 26) suggest greater crystallinity, which may influence formulation strategies .
Biological Activity
3-Methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes a methoxy group and an imidazo[1,2-a]pyridine moiety, which contribute to its unique reactivity and biological properties. This article reviews the existing literature on the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is , with a molecular weight of 295.34 g/mol. The presence of the methoxy group enhances lipophilicity, which may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.34 g/mol |
| CAS Number | 868971-12-4 |
Biological Activity
Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide have shown potential in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their ability to inhibit enzymes involved in cancer progression, demonstrating IC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines .
- Antibacterial Properties : The compound has also been investigated for its antibacterial activity. Similar compounds have shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported as low as 8 μM .
- Anti-inflammatory Effects : The presence of the imidazo[1,2-a]pyridine moiety suggests potential anti-inflammatory properties, which are common among related compounds. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
The biological activity of 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and inflammation.
- Receptor Interaction : The imidazo[1,2-a]pyridine structure can interact with various biological receptors, potentially influencing cellular signaling pathways.
- Oxidative Stress Modulation : Some studies suggest that similar compounds can modulate oxidative stress levels in cells, contributing to their antiproliferative effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- A study assessing the antiproliferative activity of various methoxy-substituted benzamides found that compounds with similar structures exhibited selective activity against breast cancer cell lines (MCF-7), with IC50 values indicating strong growth inhibition .
- Another investigation highlighted the antibacterial efficacy of methoxy-substituted derivatives against resistant bacterial strains, emphasizing the relevance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Suzuki-Miyaura coupling to attach aryl groups to the imidazo[1,2-a]pyridine core.
- Buchwald-Hartwig amination for introducing the benzamide moiety .
- Purification via column chromatography and recrystallization, with yields optimized by controlling solvent polarity (e.g., ethanol/water mixtures) and reaction temperatures (60–120°C) .
- Key Characterization : Confirm intermediate structures using -NMR (e.g., aromatic proton integration), -NMR (carbonyl resonance at ~168 ppm), and HRMS for molecular ion validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify carbonyl (C=O) stretches (~1650–1700 cm) and N-H bending (~1550 cm) in the benzamide group .
- -NMR : Analyze aromatic splitting patterns (e.g., meta-substituted phenyl protons) and methyl group integration (8-methylimidazo peak at ~2.5 ppm) .
- LC-MS : Monitor purity and detect byproducts via retention time and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varying substituents (e.g., halogenation at the 8-position, methoxy replacement) to assess impact on bioactivity .
- In Vitro Assays : Use kinase inhibition assays (e.g., ATP-binding pocket competition) or antimicrobial susceptibility testing (MIC values) to correlate structural changes with activity .
- Computational Docking : Employ AutoDock Vina to model interactions with targets like COX-2 or bacterial topoisomerases, focusing on hydrogen bonding and π-π stacking .
Q. What strategies resolve low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc), XPhos-Pd-G3) to enhance cross-coupling efficiency .
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or switch to toluene for better temperature control .
- Reaction Monitoring : Use TLC or in-situ IR to detect incomplete conversions and adjust stoichiometry (e.g., excess aryl boronic acid) .
Q. How can metabolic stability be evaluated for this compound in preclinical studies?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS to estimate intrinsic clearance .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, correlating with bioavailability .
Q. How do researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Structural Comparisons : Cross-reference substituent effects (e.g., fluoro vs. methoxy groups) using databases like PubChem to identify activity cliffs .
- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, isolating variables like solvent choice or incubation time .
Q. What role do computational methods play in optimizing this compound’s pharmacokinetics?
- Methodological Answer :
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for derivatization .
- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM force fields, focusing on logP and polar surface area .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, toxicity, and solubility from structural descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
